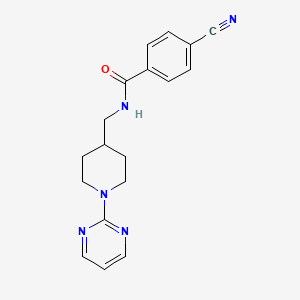

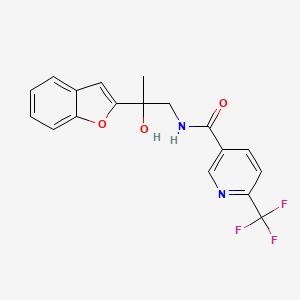

4-cyano-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-cyano-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a benzamide derivative that has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Overview of Synthetic Dye Hoechst 33258 and Its Analogues

The synthetic dye Hoechst 33258 and its analogues have been extensively studied for their strong binding to the minor groove of double-stranded B-DNA, with a specificity for AT-rich sequences. Originating from a family of minor groove binders, these compounds exhibit significant applications in biological and medical research, including chromosomal and nuclear staining in plant cell biology, and acting as radioprotectors and topoisomerase inhibitors. Their role in drug design and understanding DNA sequence recognition underscores their importance in scientific research (Issar & Kakkar, 2013).

Chemical Inhibitors of Cytochrome P450 Isoforms

The study of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes provides crucial insights into the metabolism of drugs and the potential for drug-drug interactions. Selective inhibitors play a vital role in deciphering the involvement of specific CYP isoforms in drug metabolism. This research area is significant for predicting interactions in polypharmacy scenarios and contributes to safer drug development and use (Khojasteh et al., 2011).

Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria

Cyanobacteria are recognized for producing compounds with potent antimicrobial activities against multidrug-resistant pathogens. This review highlights over 121 cyanobacterial compounds, showcasing their chemical diversity and potential as pharmaceuticals to combat antibiotic resistance. The exploration of cyanobacteria as a source of new antimicrobial agents is a promising avenue in the quest for novel treatments for infections (Swain et al., 2017).

Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV (DPP IV) inhibitors have emerged as significant antidiabetic drugs, offering a new approach to treating type 2 diabetes mellitus. This review categorizes DPP IV inhibitor patents, highlighting their therapeutic potential and the ongoing search for new inhibitors with minimal side effects. The focus on DPP IV as a validated target underscores the role of enzyme inhibitors in managing chronic diseases like diabetes (Mendieta et al., 2011).

Monoterpenes as Antimicrobial Agents

The review on monoterpenes, particularly p-Cymene, explores their wide range of biological activities and their role as antimicrobial agents. With the increasing need for new antimicrobial substances, research into the antimicrobial properties of compounds like p-Cymene is vital for developing new treatments and applications in human healthcare (Marchese et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in the modulation of growth signals in cells .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, such as tyrosine kinases, leading to changes in their activity . This interaction could potentially inhibit the signaling pathways that these kinases are involved in .

Biochemical Pathways

Related compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell proliferation and survival . By inhibiting this pathway, the compound could potentially have an impact on cell growth and survival.

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Based on the potential inhibition of tyrosine kinases and the pi3k signaling pathway, it can be inferred that the compound may have an impact on cell growth and survival .

properties

IUPAC Name |

4-cyano-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c19-12-14-2-4-16(5-3-14)17(24)22-13-15-6-10-23(11-7-15)18-20-8-1-9-21-18/h1-5,8-9,15H,6-7,10-11,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHNCSFCQSPSJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C#N)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2523961.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2523963.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2523965.png)

![2-fluoro-N-{1-[4-(pyridin-4-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2523970.png)

![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2523973.png)

![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2523974.png)

![3-[[1-(3-Methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2523978.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2523979.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2523981.png)